REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7])#[N:2].CO.[NH2:14][NH2:15]>C(Cl)Cl>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH:14][NH2:15])=[O:7])#[N:2]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
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AMBIENT
|
Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred at 0° C. for 1 h and at rt for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
DISSOLUTION
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Details
|
the crude methyl ester was dissolved in EtOH (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated (coevaporation with water)
|
Type
|
CUSTOM
|
Details
|
The residue was purified with prep
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)NN)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |